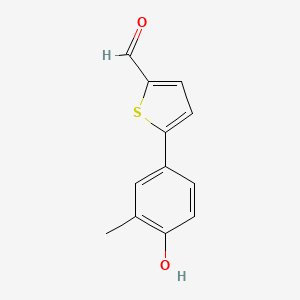

4-(5-Formylthiophen-2-YL)-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-13)15-12/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFSUIOAALVBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683769 | |

| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261976-11-7 | |

| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthetic Strategies for 4-(5-Formylthiophen-2-YL)-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic routes for the preparation of 4-(5-formylthiophen-2-yl)-2-methylphenol, a key intermediate in medicinal chemistry and materials science. The synthesis of this biaryl compound can be strategically approached through two primary retrosynthetic pathways: the formation of the aryl-thiophene bond followed by formylation, or the coupling of a pre-formylated thiophene with a phenolic precursor. This document details the experimental protocols, presents comparative data, and visualizes the synthetic workflows for these approaches.

Route 1: Palladium-Catalyzed Cross-Coupling followed by Vilsmeier-Haack Formylation

This synthetic strategy first establishes the core biaryl structure by coupling a substituted phenol with a thiophene derivative, followed by the introduction of the formyl group onto the thiophene ring. Palladium-catalyzed reactions such as Suzuki-Miyaura or Stille couplings are well-suited for the initial C-C bond formation due to their functional group tolerance and generally high yields.[1][2][3][4] The subsequent formylation is typically achieved via the Vilsmeier-Haack reaction, which is a mild and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic substrates.[5][6][7][8][9]

Step 1A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[4][10] For the synthesis of 4-(thiophen-2-yl)-2-methylphenol, this would involve the coupling of a boronic acid or ester derivative of 2-methylphenol with 2-bromothiophene.

A mixture of (4-hydroxy-3-methylphenyl)boronic acid (1.2 mmol), 2-bromothiophene (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (3.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of dioxane and water (4:1, 10 mL) is then added. The reaction mixture is heated to 100°C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-(thiophen-2-yl)-2-methylphenol.

Step 1B: Stille Coupling

The Stille coupling utilizes an organotin compound and an organohalide in the presence of a palladium catalyst.[1][2][3] In this route, 4-bromo-2-methylphenol can be coupled with 2-(tributylstannyl)thiophene.

To a solution of 4-bromo-2-methylphenol (1.0 mmol) and 2-(tributylstannyl)thiophene (1.1 mmol) in anhydrous and degassed toluene (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is heated to reflux (approximately 110°C) under an inert atmosphere for 16-24 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield 4-(thiophen-2-yl)-2-methylphenol.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6][7][8][9]

In a flask cooled in an ice bath, phosphorus oxychloride (1.5 mmol) is added dropwise to N,N-dimethylformamide (3.0 mmol) with stirring. The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent. A solution of 4-(thiophen-2-yl)-2-methylphenol (1.0 mmol) in DMF (5 mL) is then added dropwise to the Vilsmeier reagent. The reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 2-4 hours. After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to give this compound.

Route 2: Palladium-Catalyzed Cross-Coupling with a Pre-formylated Thiophene

This alternative approach involves the coupling of a phenolic partner with a thiophene ring that already contains the formyl group. This strategy can be advantageous as it avoids potential side reactions during the formylation of the biaryl system. The key starting material for this route is a halogenated 2-thiophenecarboxaldehyde, such as 5-bromo-2-thiophenecarboxaldehyde.

Step 1: Suzuki-Miyaura Coupling with a Formylated Thiophene

This one-step approach directly couples (4-hydroxy-3-methylphenyl)boronic acid with 5-bromo-2-thiophenecarboxaldehyde.

In a reaction flask, (4-hydroxy-3-methylphenyl)boronic acid (1.2 mmol), 5-bromo-2-thiophenecarboxaldehyde (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.5 mmol) are combined. A mixture of toluene, ethanol, and water (4:1:1, 15 mL) is added. The mixture is degassed and then heated to reflux (around 90°C) for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield this compound.

Data Presentation

| Route | Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | 1A | Suzuki-Miyaura Coupling | (4-hydroxy-3-methylphenyl)boronic acid, 2-bromothiophene | Pd(OAc)₂, SPhos, K₂CO₃ | 75-90 | >95 |

| 1B | Stille Coupling | 4-bromo-2-methylphenol, 2-(tributylstannyl)thiophene | Pd(PPh₃)₄ | 70-85 | >95 | |

| 2 | Vilsmeier-Haack Formylation | 4-(thiophen-2-yl)-2-methylphenol | POCl₃, DMF | 60-80 | >98 | |

| 2 | 1 | Suzuki-Miyaura Coupling | (4-hydroxy-3-methylphenyl)boronic acid, 5-bromo-2-thiophenecarboxaldehyde | Pd(PPh₃)₄, Na₂CO₃ | 65-85 | >98 |

Note: Yields and purities are estimates based on typical outcomes for these reaction types and may vary depending on specific reaction conditions and scale.

Visualization of Synthetic Pathways

Caption: Synthesis Route 1: Biaryl formation followed by formylation.

Caption: Synthesis Route 2: Coupling with a pre-formylated thiophene.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. ajrconline.org [ajrconline.org]

- 6. jocpr.com [jocpr.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

Physicochemical Properties of 4-(5-Formylthiophen-2-YL)-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Formylthiophen-2-YL)-2-methylphenol is a bifunctional organic compound featuring a phenol ring substituted with a methyl group and a formyl-substituted thiophene ring. This unique combination of a phenolic hydroxyl group, an aldehyde function, and a thiophene heterocycle suggests a potential for diverse chemical reactivity and biological activity. Phenolic compounds are well-established as antioxidants, while the thiophene ring is a key pharmacophore in numerous approved drugs, exhibiting a wide range of therapeutic effects.[1][2] The formyl group provides a reactive site for the synthesis of more complex derivatives, such as Schiff bases, which are also of significant interest in medicinal chemistry.

This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of experimental data for this specific compound, this document also presents information for the closely related analogue, 4-(5-Formylthiophen-2-yl)phenol, to offer a comparative reference. Furthermore, detailed, generalized experimental protocols for the determination of key physicochemical properties are provided to guide researchers in their own investigations. Finally, a discussion on the potential biological activities of this compound, based on the known pharmacology of its constituent moieties, is included to highlight its relevance in drug discovery and development.

Physicochemical Data

A comprehensive search of available literature and chemical databases reveals a scarcity of experimentally determined physicochemical properties for this compound. The available data, which is primarily calculated or derived from databases, is summarized in Table 1. For comparative purposes, the experimental and predicted data for the structural analog 4-(5-Formylthiophen-2-yl)phenol are presented in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂S | ChemSrc |

| Molecular Weight | 218.27 g/mol | ChemSrc |

| Exact Mass | 218.04015 u | ChemSrc |

| LogP (calculated) | 3.24 | ChemSrc |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Table 2: Physicochemical Properties of the Analog 4-(5-Formylthiophen-2-yl)phenol

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂S | ChemicalBook |

| Molecular Weight | 204.24 g/mol | ChemicalBook |

| Melting Point | 205.6-206.2 °C | ChemicalBook |

| Boiling Point (Predicted) | 390.0 ± 32.0 °C | ChemicalBook |

| Solubility | Not Available | - |

Potential Biological Activities

While no specific biological studies on this compound have been identified, the structural motifs present in the molecule—a substituted phenol and a 2-formylthiophene—are associated with a wide range of pharmacological activities.

The thiophene ring is a well-known "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Thiophene derivatives have been reported to exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antioxidant activities.[2][3] The reactivity of the thiophene ring and its ability to act as a bioisostere for the benzene ring have contributed to its widespread use in drug design.[1] Some thiophene-containing drugs have been associated with metabolic bioactivation leading to toxicity, which is an important consideration in drug development.[4]

The phenolic moiety , particularly the methylphenol (cresol) substructure, is also of significant biological interest. Phenolic compounds are renowned for their potent antioxidant and radical scavenging properties, which are attributed to the hydrogen-donating ability of the hydroxyl group.[5][6] This antioxidant activity can contribute to protective effects against a variety of diseases associated with oxidative stress.[7] Furthermore, various substituted phenols are utilized as antimicrobial and anti-inflammatory agents.[8] For instance, thymol (2-isopropyl-5-methylphenol) exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and antifungal activities.[6]

The combination of these two pharmacophores in this compound suggests that it could be a promising candidate for screening in various biological assays, particularly those related to antioxidant, anti-inflammatory, and anticancer activities. The formyl group also offers a handle for further chemical modification to explore structure-activity relationships.

Experimental Protocols

To address the gap in experimental data, the following section details standardized methodologies for the determination of key physicochemical properties.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a critical parameter in drug development, influencing absorption and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of the compound (e.g., 1-5 mg) is placed in a vial.

-

Solvent Addition: A known volume of the solvent (e.g., 0.1 mL) is added incrementally.

-

Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period to ensure equilibrium is reached.

-

Observation: The sample is visually inspected for complete dissolution. If the compound dissolves, further solvent is added until saturation is reached or the desired concentration is achieved. If it does not dissolve, the process is repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility.

-

Quantification (Optional): For precise solubility determination, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Caption: Workflow for Solubility Determination.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A stock solution of the compound is prepared in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the stock solution is added to a separatory funnel containing known volumes of both the pre-saturated n-octanol and aqueous phases.

-

Equilibration: The funnel is shaken gently for a period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP Determination.

Conclusion

This compound represents a molecule of interest for further investigation in medicinal chemistry and materials science. While there is a notable lack of experimentally determined physicochemical data for this compound, the available calculated values and data from a close structural analog provide a preliminary understanding of its properties. The presence of both a substituted phenol and a 2-formylthiophene moiety suggests a rich potential for biological activity, particularly as an antioxidant or anti-inflammatory agent. The detailed experimental protocols provided in this guide are intended to facilitate the empirical determination of its key physicochemical properties, which is essential for advancing its study and potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-(5-Formylthiophen-2-yl)-2-methylphenol (CAS: 1261976-11-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available chemical information and data from structurally related compounds. As of December 2025, specific experimental data for the biological activity of 4-(5-Formylthiophen-2-yl)-2-methylphenol (CAS: 1261976-11-7) is not publicly available. The information presented herein is intended to guide future research and is based on the known properties of the thiophene chemical class.

Introduction

This compound, also known as 5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde, is a bi-aromatic compound containing a thiophene and a phenol ring.[1][2][3][4] The presence of the thiophene nucleus, a common scaffold in medicinal chemistry, suggests potential for a range of biological activities. Thiophene-containing molecules have been successfully developed into drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation. The formyl group and the phenolic hydroxyl group on this particular molecule offer reactive sites for further chemical modification and potential interaction with biological targets.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 1261976-11-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀O₂S | [1][3][4] |

| Molecular Weight | 218.27 g/mol | [1][3][4] |

| Synonyms | 5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | [3][4] |

Potential Biological Activities and Experimental Considerations

While no direct experimental data for this compound is available, the biological activities of structurally similar arylthiophene-2-carbaldehydes and other thiophene derivatives have been reported. This section outlines potential areas of investigation and provides general experimental protocols that could be adapted for the study of this compound.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be investigated for the following biological properties:

-

Antibacterial Activity: Thiophene derivatives have demonstrated activity against a range of bacterial strains.

-

Antifungal Activity: The thiophene scaffold is present in some antifungal agents.

-

Anti-inflammatory Activity: Certain thiophene-containing molecules exhibit anti-inflammatory properties.

-

Anticancer Activity: Various thiophene derivatives have been investigated for their cytotoxic effects on cancer cell lines.

-

Enzyme Inhibition: The specific functional groups on this molecule may allow it to act as an inhibitor for various enzymes.

Suggested Experimental Protocols

The following are generalized protocols for preliminary screening of the biological activities of this compound.

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of bacteria.

Protocol:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase.

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate containing broth.

-

Inoculation: Add a standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structural Relationships and Signaling Pathways (Hypothetical)

Given the absence of specific data, any discussion of signaling pathways would be purely speculative. However, based on the activities of other thiophene-based compounds, one could hypothesize potential interactions. For instance, if the compound were to exhibit anticancer activity, it might involve pathways related to apoptosis, cell cycle arrest, or inhibition of specific kinases.

To illustrate a hypothetical experimental workflow for investigating such a mechanism, the following diagram is provided.

Caption: Hypothetical workflow for investigating the anticancer mechanism of 1261976-11-7.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential for biological activity based on its chemical structure. The immediate priority for future research is to synthesize and purify this compound to enable a comprehensive biological evaluation. Initial screening should focus on its cytotoxic and antimicrobial properties, given the known activities of related thiophene derivatives. Should promising activity be identified, further studies to elucidate the mechanism of action and explore its therapeutic potential would be warranted. The experimental protocols and hypothetical workflow provided in this guide offer a starting point for such investigations.

References

- 1. 1261976-11-7|5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:1261976-11-7 | Chemsrc [chemsrc.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Thiophene-Containing Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-containing phenols represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. We present a comprehensive review of the current literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The fusion of a thiophene ring with a phenolic moiety gives rise to a class of compounds with unique physicochemical properties and diverse pharmacological activities. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, while the phenolic hydroxyl group is a key pharmacophore for antioxidant activity and can participate in crucial interactions with biological targets.[1][2] This combination has led to the development of numerous thiophene-based drugs with applications in various therapeutic areas.[3] This guide will explore the multifaceted biological potential of these compounds.

Anticancer Activity

Thiophene-containing phenols have emerged as promising candidates for the development of novel anticancer agents.[4] Their mechanisms of action are often multifactorial, targeting various hallmarks of cancer.

Quantitative Anticancer Data

The cytotoxic effects of various thiophene-containing phenol derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following table summarizes the IC50 values for representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BU17 | A549 (Lung) | 9.00 | [4] |

| BZA09 | A549 (Lung) | 2.73 | [4] |

| BZ05 | A549 (Lung) | 9.49 | [4] |

| UD13 | A549 (Lung) | 12.19 | [4] |

| UD19 | A549 (Lung) | 7.2 | [4] |

| Compound 8e | Various | 0.411 - 2.8 | [5] |

Signaling Pathways in Anticancer Activity

The anticancer effects of thiophene-containing phenols are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Thiophene derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by intracellular stress and leads to the release of cytochrome c from the mitochondria, forming the apoptosome and activating caspase-9. The extrinsic pathway is activated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Furthermore, thiophene derivatives have been shown to interfere with other critical cancer-related pathways such as the PI3K-Akt and MAPK signaling cascades, which are central to cell growth and survival.[6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiophene-containing phenol compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-containing phenol compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of the antioxidant properties of these compounds. They can neutralize free radicals through various mechanisms, thereby protecting cells from oxidative damage.[9]

Quantitative Antioxidant Data

The antioxidant activity of thiophene-containing phenols is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound ID | DPPH IC50 (µg/mL) | Reference |

| Compound S4 | 48.45 | [10] |

| Compound S6 | 45.33 | [10] |

| CYV Extract | 33.30 | [11] |

| PRV Extract | 40.32 | [11] |

Mechanism of Antioxidant Action

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Thiophene-containing phenol compound

-

Methanol

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the thiophene-containing phenol compound in methanol.

-

Reaction Mixture: To each dilution, add a fixed volume of the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[13]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Thiophene-containing phenols have demonstrated promising activity against a range of bacteria and fungi.[3][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Thiophene 4 | A. baumannii Ab21 | 4 | [15] |

| Thiophene 4 | E. coli MCR1+ | 16 | [15] |

| Thiophene 5 | A. baumannii Ab11 | 4 | [15] |

| Thiophene 5 | E. coli R6 MCR1 | 16 | [15] |

| Thiophene 8 | A. baumannii Ab11 | 16 | [15] |

| Thiophene 8 | E. coli R6 MCR1 | 16 | [15] |

| Compound S1 | B. subtilis | 0.81 (µM/ml) | [10] |

| Compound S1 | S. aureus | 0.81 (µM/ml) | [10] |

| Compound S1 | E. coli | 0.81 (µM/ml) | [10] |

| Compound S1 | S. typhi | 0.81 (µM/ml) | [10] |

| Compound S4 | A. niger | 0.91 (µM/ml) | [10] |

| Compound S4 | C. albicans | 0.91 (µM/ml) | [10] |

| 3-chlorobenzo[b]thiophene | S. aureus | 16 | [14] |

| 3-bromobenzo[b]thiophene | S. aureus | 16 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[4][16]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiophene-containing phenol compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the thiophene-containing phenol compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Thiophene-containing phenols have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[17][18]

Quantitative Anti-inflammatory Data

The inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a common measure of anti-inflammatory potential.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 21 | COX-2 | 0.67 | [19] |

| Compound 21 | 5-LOX | 2.33 | [19] |

| Compound 5b | COX-2 | 5.45 | [20] |

| Compound 5b | 5-LOX | 4.33 | [20] |

| Compounds 29a-d | COX-2 | 0.31 - 1.40 | [19] |

Signaling Pathways in Anti-inflammatory Activity

The primary anti-inflammatory mechanism of many thiophene-containing phenols is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these enzymes, thiophene derivatives can effectively reduce the inflammatory response.

Experimental Protocol: COX/LOX Inhibitory Assay

These assays measure the ability of a compound to inhibit the activity of COX or LOX enzymes.

Materials:

-

Purified COX-1, COX-2, or LOX enzyme

-

Arachidonic acid (substrate)

-

Thiophene-containing phenol compound

-

Assay buffer

-

Detection reagent (varies depending on the assay kit)

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: Incubate the enzyme with various concentrations of the thiophene-containing phenol compound.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the product formation over time using a microplate reader. The detection method can be colorimetric, fluorometric, or based on oxygen consumption.[15][21][22]

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Directions

Thiophene-containing phenols are a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the precise molecular targets and signaling pathways involved. The development of advanced drug delivery systems could also improve the therapeutic efficacy and reduce potential side effects of these promising compounds. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Derivatives of 4-(5-Formylthiophen-2-YL)-2-methylphenol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 4-(5-formylthiophen-2-yl)-2-methylphenol, represents a promising starting point for the development of novel therapeutic agents. This technical guide explores the synthesis, characterization, and potential biological properties of its derivatives, drawing upon established methodologies and data from structurally related compounds. The inherent reactivity of the formyl and phenolic hydroxyl groups allows for the creation of diverse molecular libraries, including Schiff bases, chalcones, and hydrazones. These derivatives are anticipated to exhibit a range of biological activities, including antimicrobial and antioxidant effects, making them attractive candidates for further investigation in drug discovery programs. This document provides a comprehensive overview of synthetic protocols, quantitative biological data from analogous compounds, and visual representations of experimental workflows to guide researchers in this field.

Introduction

Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this sulfur-containing heterocycle.[1] The thiophene ring is considered a bioisostere of the benzene ring and is valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] When coupled with a phenolic moiety, as in the case of this compound, the resulting scaffold possesses key functionalities for derivatization and interaction with biological targets. The aldehyde group provides a reactive handle for the synthesis of various derivatives, while the phenolic hydroxyl group can contribute to antioxidant activity and hydrogen bonding interactions with receptors.

This guide focuses on three primary classes of derivatives that can be readily synthesized from the parent compound:

-

Schiff Bases: Formed by the condensation of the formyl group with primary amines. Thiophene-containing Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3]

-

Chalcones: Synthesized via the Claisen-Schmidt condensation of the formyl group with an acetophenone. Chalcones are precursors to flavonoids and are recognized for their significant antioxidant and anti-inflammatory activities.[4][5]

-

Hydrazones: Resulting from the reaction of the formyl group with hydrazines or hydrazides. Hydrazone derivatives are investigated for their diverse pharmacological effects, including antimicrobial, anticonvulsant, and anti-inflammatory actions.[6][7][8]

Synthetic Methodologies

The synthesis of derivatives from this compound primarily involves reactions targeting the aldehyde functional group. The following sections provide detailed, generalized experimental protocols for the synthesis of Schiff bases, chalcones, and hydrazones.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through a condensation reaction between an aldehyde and a primary amine, often catalyzed by a few drops of acid.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product may precipitate out of the solution upon cooling. The solid is then collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure Schiff base derivative.[9][10]

Logical Relationship: Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff base derivatives.

General Synthesis of Chalcone Derivatives

Chalcones are synthesized via a base- or acid-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone.

Experimental Protocol:

-

Reactant Mixture: In a flask, mix this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture while stirring, maintaining a low temperature (0-5 °C) using an ice bath.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[11][12]

Experimental Workflow: Chalcone Synthesis

Caption: Step-by-step workflow for chalcone synthesis.

General Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine or hydrazide derivative.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Hydrazine Addition: Add an equimolar amount of the appropriate hydrazine or hydrazide derivative to the solution.

-

Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for 2-6 hours.

-

Isolation: After cooling to room temperature, the hydrazone product often precipitates. The solid is collected by filtration.

-

Purification: Wash the product with cold ethanol and purify by recrystallization.[6][13]

Biological Properties and Quantitative Data

Antimicrobial Activity

Schiff bases and hydrazones derived from thiophene aldehydes have demonstrated significant antimicrobial activity. The imine (-C=N-) linkage is crucial for their biological action. The tables below summarize representative Minimum Inhibitory Concentration (MIC) data for analogous compounds against various microbial strains.

Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of Thiophene-Derived Schiff Bases

| Compound Type | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Bacillus cereus | Reference |

| Thiophene Schiff Base 1 | 12.5 | >100 | 25 | 12.5 | [14][15] |

| Thiophene Schiff Base 2 | 25 | 50 | 50 | 25 | [16] |

| Thiophene Schiff Base 3 | 6.25 | 6.25 | 12.5 | 6.25 | [16] |

| Thiophene-Thiadiazole Schiff Base | 3000 | 5000 | 1000 | 1000 | [17] |

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Thiophene-Derived Hydrazones

| Compound Type | Staphylococcus aureus | Mycobacterium tuberculosis | Candida albicans | Reference |

| Thiophene Hydrazone 1 | >100 | 6.25 | >100 | [13] |

| Nitrothiophene Hydrazone | 3.13 | 3.13 | 50 | [6] |

| Pyridyl-Thiadiazole Hydrazone | - | 20 | - | [13] |

Antioxidant Activity

The phenolic hydroxyl group in the core structure, along with the extended conjugation in chalcone derivatives, suggests potential antioxidant properties. The antioxidant capacity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, with results expressed as IC50 values.

Table 3: Representative Antioxidant Activity (IC50, µg/mL) of Phenolic and Chalcone Derivatives

| Compound Type | DPPH Radical Scavenging | ABTS Radical Scavenging | Reference |

| Phenolic Compound 1 | 40.52 | - | [12] |

| Phenolic Compound 2 | - | 31.60 | [18] |

| Chalcone Derivative 1 | 3.032 | - | [19] |

| Chalcone Derivative 2 | - | - | [11] |

| Ascorbic Acid (Standard) | 31.48 | - | [12] |

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. For Schiff bases, the disappearance of the C=O stretching band of the aldehyde and the N-H stretching of the amine, along with the appearance of a C=N stretching band (around 1650-1560 cm⁻¹), is indicative of product formation.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. In ¹H NMR of Schiff bases, a characteristic singlet for the azomethine proton (-CH=N-) typically appears in the range of δ 8-10 ppm.[16]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming the expected molecular formula.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for derivatives of this compound are yet to be elucidated, the known activities of related compounds suggest potential pathways.

For instance, the antimicrobial activity of some Schiff bases is thought to involve the inhibition of essential enzymes or disruption of the bacterial cell wall. The antioxidant activity of phenolic compounds proceeds via hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.

Hypothetical Signaling Pathway: Inhibition of Bacterial Growth

Caption: Postulated mechanism of antimicrobial action.

Conclusion

The scaffold of this compound offers a versatile platform for the synthesis of a wide array of derivatives with significant therapeutic potential. This guide provides a foundational framework for researchers to explore the synthesis of Schiff bases, chalcones, and hydrazones from this core molecule. The representative data on antimicrobial and antioxidant activities highlight the promising biological properties that can be anticipated from these novel compounds. Further research, including the synthesis and comprehensive biological evaluation of these specific derivatives, is warranted to fully elucidate their structure-activity relationships and potential as future drug candidates.

References

- 1. biotech-asia.org [biotech-asia.org]

- 2. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical Synthesis of Chalcone Derivatives and Their Biological Activities [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone [mdpi.com]

- 17. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. phcogj.com [phcogj.com]

Quantum Chemical Analysis of 4-(5-Formylthiophen-2-YL)-2-methylphenol: A Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical calculations employed to elucidate the structural, electronic, and spectroscopic properties of 4-(5-Formylthiophen-2-YL)-2-methylphenol. The methodologies and representative data presented herein are targeted towards researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic behavior, and spectroscopic signatures is crucial for predicting its reactivity, designing derivatives with enhanced properties, and elucidating its mechanism of action in biological systems. Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offer a powerful in-silico approach to investigate these molecular properties with high accuracy. This guide outlines the standard computational workflow and presents expected theoretical data for this molecule.

Computational Methodology

The quantum chemical calculations detailed in this guide are based on established protocols for similar organic molecules.[1][2][3][4] The primary software package utilized for these calculations is Gaussian 09 or a similar suite.[5]

Geometric Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of the molecule are investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. These are calculated at the B3LYP/6-311++G(d,p) level of theory.

UV-Vis Spectral Analysis

To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[1][2] The calculations are typically performed on the optimized ground-state geometry using the same functional and basis set. This method provides information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

Experimental Protocols

While this guide focuses on computational methods, the validation of theoretical results relies on comparison with experimental data. The following are standard experimental protocols for characterizing this compound.

Synthesis

The synthesis of similar thiophene derivatives often involves a reflux reaction between appropriate precursors. For instance, a Schiff base containing a thiophene ring can be prepared by refluxing a mixture of a solution containing a substituted thiophene-2-carbaldehyde and a solution containing an appropriate amine in ethanol for several hours.[6] Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.[6]

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra are recorded to identify the vibrational modes of the molecule. FT-IR spectra can be recorded using a KBr pellet technique, while FT-Raman spectra can be obtained using a laser excitation source.[7]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent, such as ethanol or methanol, at various concentrations.[7]

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded to determine the chemical structure and connectivity of the atoms.[7][8]

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.401 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.398 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.399 | C4-C5-C6 | 119.9 |

| C5-C6 | 1.402 | C5-C6-C1 | 119.7 |

| C6-C1 | 1.397 | C6-C1-C2 | 120.0 |

| C1-O1 | 1.365 | C2-C1-O1 | 118.2 |

| O1-H1 | 0.967 | C6-C1-O1 | 121.8 |

| C4-C7 | 1.482 | C3-C4-C7 | 120.3 |

| C7-S1 | 1.765 | C5-C4-C7 | 119.6 |

| S1-C8 | 1.712 | C4-C7-S1 | 123.4 |

| C8-C9 | 1.381 | C7-S1-C8 | 92.1 |

| C9-C10 | 1.435 | S1-C8-C9 | 111.5 |

| C10-C7 | 1.428 | C8-C9-C10 | 112.3 |

| C10-C11 | 1.468 | C9-C10-C7 | 112.1 |

| C11-O2 | 1.215 | C7-C10-C11 | 125.8 |

| C11-H2 | 1.109 | C9-C10-C11 | 122.1 |

| C2-C12 | 1.510 | C1-C2-C12 | 120.8 |

| C12-H3 | 1.095 | C3-C2-C12 | 118.7 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm-1) | IR Intensity | Raman Activity | Assignment |

| 1 | 3745 | 45.2 | 88.1 | O-H stretch |

| 2 | 3105 | 22.8 | 125.4 | Aromatic C-H stretch |

| 3 | 3088 | 18.5 | 110.2 | Thiophene C-H stretch |

| 4 | 2875 | 15.1 | 65.7 | Aldehyde C-H stretch |

| 5 | 1685 | 185.6 | 210.3 | C=O stretch |

| 6 | 1602 | 75.3 | 180.5 | Aromatic C=C stretch |

| 7 | 1488 | 68.9 | 155.2 | Thiophene C=C stretch |

| 8 | 1255 | 110.2 | 85.9 | C-O stretch |

| 9 | 825 | 40.1 | 30.7 | C-S stretch |

Table 3: Electronic Properties

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 3.42 |

| Ionization Potential | 5.87 |

| Electron Affinity | 2.45 |

| Electronegativity | 4.16 |

| Chemical Hardness | 1.71 |

| Chemical Softness | 0.58 |

| Electrophilicity Index | 5.08 |

Table 4: Calculated UV-Vis Spectral Data

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 385 | 0.75 | HOMO -> LUMO (95%) |

| S0 -> S2 | 320 | 0.12 | HOMO-1 -> LUMO (88%) |

| S0 -> S3 | 295 | 0.08 | HOMO -> LUMO+1 (75%) |

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships involved in the quantum chemical analysis of this compound.

References

- 1. [PDF] DFT and TD-DFT Study of Bis[2-(5-Amino-[1,3,4]-Oxadiazol-2-yl) Phenol](Diaqua)M(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses | Semantic Scholar [semanticscholar.org]

- 2. [2305.18085] Density-Functional Theory (DFT) and Time-Dependent DFT Study of the Chemical and Physical Origins of Key Photoproperties of End-Group Derivatives of the Nonfullerene Bulk Heterojunction Organic Solar Cell Acceptor Molecule IDIC [arxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(5-Formylthiophen-2-YL)-2-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(5-Formylthiophen-2-YL)-2-methylphenol is essential for predicting its solubility.

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₂S[1] |

| Molecular Weight | 218.272 g/mol [1] |

| Structure | Aromatic system containing a polar hydroxyl (-OH) group, a polar formyl (-CHO) group, and a thiophene ring. |

| Predicted Polarity | The molecule possesses both polar (hydroxyl, formyl) and nonpolar (aromatic rings, methyl group) regions, suggesting it is a polar molecule. |

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The solubility of this compound will be governed by the balance of its polar and nonpolar functionalities and their interactions with the solvent.

-

Polar Solvents (e.g., Alcohols, Acetone): The hydroxyl and formyl groups are capable of hydrogen bonding with polar protic solvents (like ethanol) and strong dipole-dipole interactions with polar aprotic solvents (like acetone). Therefore, higher solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The thiophene and phenyl rings, along with the methyl group, contribute to the nonpolar character of the molecule. While some interaction with nonpolar solvents is possible through van der Waals forces, the polar functional groups will limit solubility in highly nonpolar solvents. Thiophene itself is soluble in nonpolar solvents like toluene and benzene[2].

-

Water: Due to the significant nonpolar surface area of the aromatic rings, the compound is expected to have very low solubility in water, a highly polar solvent. Thiophene, a core component of the molecule, is insoluble in water[2][3].

Table of Expected Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of organic solvents, ordered from nonpolar to polar.

| Solvent | Dielectric Constant (20°C) | Polarity | Expected Solubility |

| n-Hexane | 1.88 | Nonpolar | Very Low |

| Toluene | 2.38 | Nonpolar | Low to Moderate |

| Diethyl Ether | 4.34 | Slightly Polar | Moderate |

| Chloroform | 4.81 | Slightly Polar | Moderate to High |

| Ethyl Acetate | 6.02 | Polar Aprotic | Moderate to High |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | High |

| Acetone | 20.7 | Polar Aprotic | High |

| Ethanol | 24.6 | Polar Protic | High |

| Methanol | 32.6 | Polar Protic | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very High |

| Water | 80.1 | Polar Protic | Very Low |

Experimental Determination of Solubility

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This technique involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated.

Experimental Workflow: Shake-Flask Method

Detailed Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of vials.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand, permitting the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Perform a precise dilution of the saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample solution.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Logical Diagram: Factors Influencing Solubility

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, its structural features—a combination of polar functional groups and nonpolar aromatic rings—suggest a strong dependence of its solubility on the polarity of the solvent. It is predicted to be highly soluble in polar organic solvents such as alcohols and acetone, and poorly soluble in nonpolar solvents and water. For precise applications in research and drug development, it is imperative to experimentally determine the solubility of this compound using standardized methods like the shake-flask protocol outlined in this guide. This will ensure accurate and reproducible data for subsequent scientific endeavors.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-(5-Formylthiophen-2-YL)-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of the organic compound 4-(5-Formylthiophen-2-YL)-2-methylphenol. While, to date, the specific experimental crystal structure of this compound is not publicly available, this document outlines the probable synthetic pathway, a detailed, standard experimental protocol for its crystallographic analysis, and a presentation of the expected data based on theoretical modeling and analysis of analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related thiophene derivatives.

Introduction

This compound is a substituted aromatic compound featuring a phenol ring linked to a formyl-substituted thiophene ring. Such heterocyclic aldehydes are of significant interest in medicinal chemistry and materials science due to their potential as versatile intermediates for the synthesis of more complex molecules with diverse biological activities and optoelectronic properties. The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationships, solid-state packing, and physicochemical properties. This guide provides the essential theoretical and methodological framework for such an analysis.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1][2][3][4][5][6] A plausible synthetic route is outlined below.

Proposed Synthetic Protocol

A likely synthetic pathway involves the reaction of 4-bromo-2-methylphenol with 5-formylthiophene-2-boronic acid.

Materials:

-

4-bromo-2-methylphenol

-

5-formylthiophene-2-boronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent system (e.g., a mixture of toluene and water, or 1,4-dioxane and water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 4-bromo-2-methylphenol, 5-formylthiophene-2-boronic acid, a suitable base, and the solvent system.

-

Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Molecular Structure

As no experimental crystal structure data is available, the following representation is based on the known chemical connectivity of this compound.

Experimental Protocol for Crystal Structure Analysis

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction protocol.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[7][8][9]

-

Method: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.

-

Solvent Selection: A suitable solvent or solvent mixture is one in which the compound has moderate solubility. Common choices include ethanol, methanol, dichloromethane, acetonitrile, and toluene.[10] A systematic screening of solvents is recommended.

-

Procedure:

-

Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely cover it to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for the formation of well-defined single crystals over several days to weeks.

-

Data Collection

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[11][12][13][14]

-

Procedure:

-

A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[12]

-

The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The diffractometer collects a series of diffraction images as the crystal is rotated.

-

The positions and intensities of the diffracted X-ray beams are recorded.[7][15]

-

Structure Solution and Refinement

-

Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for data processing, structure solution, and refinement.

-

Procedure:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined against the experimental data to improve the model.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Data Presentation (Theoretical)

The following tables summarize the type of quantitative data that would be obtained from a successful crystal structure analysis of this compound. The values presented are placeholders and would be replaced with experimental data.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₂H₁₀O₂S |

| Formula weight | 218.27 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = x.xxxx(x) Åb = y.yyyy(y) Åc = z.zzzz(z) Åα = 90°β = bb.bb(b)°γ = 90° |

| Volume | V ų |

| Z | n |

| Density (calculated) | d.ddd Mg/m³ |

| Absorption coefficient | μ.μ mm⁻¹ |

| F(000) | f |

| Crystal size | x × y × z mm³ |

| Theta range for data collection | θ₁ to θ₂° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = r] |

| Completeness to theta = θ₂° | c.c % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | g.ggg |

| Final R indices [I>2sigma(I)] | R1 = r₁, wR2 = r₂ |

| R indices (all data) | R1 = r₃, wR2 = r₄ |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Theoretical)

| Bond | Length (Å) | Angle | Degree (°) |

| S1-C8 | e.g., 1.73 | C1-C6-C5 | e.g., 120.0 |

| S1-C11 | e.g., 1.73 | C4-C8-S1 | e.g., 112.0 |

| O1-C1 | e.g., 1.36 | C1-O1-H1 | e.g., 109.5 |

| C4-C8 | e.g., 1.45 | C11-C12-O2 | e.g., 123.0 |

| C11-C12 | e.g., 1.46 | ||

| C12=O2 | e.g., 1.22 |

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. Although experimental data for this specific compound is not currently in the public domain, the outlined synthetic strategy and detailed crystallographic protocol offer a clear path for its determination. The elucidation of its precise three-dimensional structure is a crucial step towards understanding its properties and unlocking its potential in various scientific and industrial applications. This document is intended to be a valuable resource for researchers embarking on the study of this and similar thiophene-based compounds.

References

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]

- 2. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. How To [chem.rochester.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. fiveable.me [fiveable.me]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. pulstec.net [pulstec.net]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(5-Formylthiophen-2-YL)-2-methylphenol

Disclaimer: Specific experimental data on the thermal stability and degradation of 4-(5-Formylthiophen-2-YL)-2-methylphenol is not extensively available in public literature. This guide provides a comprehensive framework based on the known behavior of analogous thiophene and phenolic compounds, outlining the standard methodologies and a hypothetical degradation profile.

Introduction

This compound is a bifunctional organic molecule incorporating a phenolic moiety and a formyl-substituted thiophene ring. This structure is of interest in medicinal chemistry and materials science, where thermal stability is a critical parameter influencing storage, formulation, and application. Understanding the thermal degradation profile is essential for predicting the compound's shelf-life, identifying potential degradation products, and ensuring its stability during manufacturing processes that may involve heat.

This document details the standard experimental protocols used to assess thermal stability and presents a plausible, hypothetical thermal behavior profile for this compound. The primary analytical techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).